(E)-N-[(E)-naphthalen-1-ylmethylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine
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Overview
Description
(E)-N-[(E)-naphthalen-1-ylmethylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[33113,7]decan-7-yl)methanimine is a complex organic compound that features a naphthalene ring, a phenyl group, and a triazatricyclodecane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(E)-naphthalen-1-ylmethylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine typically involves a multi-step process:
Formation of the naphthalen-1-ylmethylideneamino intermediate: This step involves the condensation of naphthaldehyde with an amine under acidic or basic conditions.
Synthesis of the triazatricyclodecane core: This can be achieved through a cyclization reaction involving appropriate precursors.
Coupling of the intermediates: The final step involves coupling the naphthalen-1-ylmethylideneamino intermediate with the triazatricyclodecane core under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(E)-naphthalen-1-ylmethylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the naphthalene and phenyl rings.
Reduction: Reduced forms of the imine and triazatricyclodecane structures.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its multiple binding sites. It can also serve as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry
In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-[(E)-naphthalen-1-ylmethylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine involves its interaction with specific molecular targets. The naphthalene and phenyl rings can participate in π-π interactions, while the triazatricyclodecane core can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethylideneamino derivatives: Compounds with similar naphthalene-based structures.
Phenyl-substituted triazatricyclodecanes: Compounds with similar triazatricyclodecane cores.
Imine-containing compounds: Compounds with similar imine linkages.
Uniqueness
The uniqueness of (E)-N-[(E)-naphthalen-1-ylmethylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[331
Properties
IUPAC Name |
(E)-N-[(E)-naphthalen-1-ylmethylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5/c1-2-8-21(9-3-1)24(25-14-28-17-29(15-25)19-30(16-25)18-28)27-26-13-22-11-6-10-20-7-4-5-12-23(20)22/h1-13H,14-19H2/b26-13+,27-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROMXNJLSTWOSP-MUSIHDLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)C(=NN=CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CN3CN1CN(C2)C3)/C(=N\N=C\C4=CC=CC5=CC=CC=C54)/C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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